An In-depth Technical Guide to the Synthesis of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine
An In-depth Technical Guide to the Synthesis of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine
This guide provides a comprehensive overview of the synthetic strategies, experimental protocols, and characterization of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine, a molecule of significant interest in materials science and medicinal chemistry. The unique electronic properties endowed by the biphenyl and phenyl substituents on the 1,3,5-triazine core make this class of compounds promising candidates for applications such as organic light-emitting diodes (OLEDs) and as scaffolds in drug discovery.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.
Strategic Approaches to Synthesis: A Tale of Sequential Reactivity
The synthesis of unsymmetrically substituted triazines, such as the target compound, hinges on the controlled, stepwise replacement of the chlorine atoms on the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) precursor.[5][6][7][8] The reactivity of the chlorine atoms on the triazine ring decreases with each successive substitution, a property that is expertly exploited to achieve selectivity.[5][6] The primary synthetic routes converge on a two-step sequential substitution strategy.
Route A: Initial Phenylation followed by Palladium-Catalyzed Cross-Coupling
This is the most direct and widely applicable approach. It involves the initial selective monosubstitution of cyanuric chloride with a phenyl group, followed by a palladium-catalyzed Suzuki cross-coupling reaction to introduce the biphenyl moiety.
-
Step 1: Synthesis of 2-Phenyl-4,6-dichloro-1,3,5-triazine. This intermediate can be synthesized via a Friedel-Crafts reaction between cyanuric chloride and benzene, typically catalyzed by a Lewis acid like aluminum chloride.[9] Alternatively, a Grignard reaction using phenylmagnesium bromide offers another robust method for this transformation.[10] Careful control of stoichiometry and reaction temperature is crucial to favor monosubstitution and minimize the formation of di- and tri-substituted byproducts.[11]
-
Step 2: Suzuki-Miyaura Cross-Coupling. The resulting 2-phenyl-4,6-dichloro-1,3,5-triazine is then subjected to a Suzuki-Miyaura coupling with 4-biphenylboronic acid.[12][13][14] This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds and is well-suited for introducing the biphenyl group at one of the remaining chloro-positions.[15][16][17] The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.
Route B: Initial Biphenylation followed by Phenylation
An alternative, though less common, strategy involves reversing the order of substitution.
-
Step 1: Synthesis of 2-([1,1'-Biphenyl]-4-yl)-4,6-dichloro-1,3,5-triazine. This can be achieved through a Suzuki-Miyaura coupling of cyanuric chloride with one equivalent of 4-biphenylboronic acid.[18]
-
Step 2: Phenylation. The resulting dichloro-biphenyl-triazine can then be reacted with a phenylating agent, such as phenylmagnesium bromide or via a Friedel-Crafts reaction, to yield the final product.
While feasible, Route A is often preferred due to the generally higher reactivity and commercial availability of the reagents for the initial phenylation step.
Experimental Protocols: A Validated Step-by-Step Methodology
The following protocol details the synthesis of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine via Route A. This protocol is designed to be self-validating, with clear checkpoints for characterization.
Synthesis of 2-Phenyl-4,6-dichloro-1,3,5-triazine (Intermediate 1)
Rationale: This step selectively introduces a phenyl group onto the triazine core. The use of a Grignard reagent provides a reliable method for this transformation. The reaction is conducted at low temperature to control the exothermic reaction and enhance selectivity.
Materials:
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
-
Phenylmagnesium bromide (solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 2N solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Heptane
Procedure:
-
In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyanuric chloride (1.0 eq) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of phenylmagnesium bromide (1.0 eq) in THF dropwise via the dropping funnel over 1 hour, maintaining the temperature at 0°C.[10]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding the mixture to a beaker of 2N HCl solution with vigorous stirring.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a dichloromethane/heptane mixture to afford 2-phenyl-4,6-dichloro-1,3,5-triazine as a white solid.[10]
Characterization: The structure of the intermediate should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine (Final Product)
Rationale: This step utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the biphenyl moiety. The choice of a suitable palladium catalyst and ligand is critical for efficient coupling. A base is required to activate the boronic acid for transmetalation.[14]
Materials:
-
2-Phenyl-4,6-dichloro-1,3,5-triazine (Intermediate 1)
-
4-Biphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add 2-phenyl-4,6-dichloro-1,3,5-triazine (1.0 eq), 4-biphenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux (typically 80-90°C) and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.
Visualization of the Synthetic Workflow
The following diagrams illustrate the key steps in the synthesis of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine.
Caption: Synthetic workflow for 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine.
Characterization Data
The final product should be thoroughly characterized to confirm its identity and purity. The following table summarizes the expected analytical data.
| Analysis Technique | Expected Results |
| ¹H NMR | Complex multiplet signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons of the phenyl and biphenyl groups. |
| ¹³C NMR | Signals corresponding to the aromatic carbons of the phenyl and biphenyl groups, as well as the carbons of the triazine ring (approx. 170-175 ppm).[19] |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product (C₂₁H₁₄ClN₅). |
| Melting Point | A sharp melting point, indicative of high purity. |
Troubleshooting and Optimization
The following diagram provides a decision-making framework for troubleshooting common issues during the synthesis.
Caption: Troubleshooting guide for the synthesis of the target triazine derivative.
Conclusion
The synthesis of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine is a prime example of modern organic synthesis, leveraging the predictable reactivity of the triazine core and the power of palladium-catalyzed cross-coupling reactions. The methodologies outlined in this guide provide a robust framework for the successful preparation and characterization of this and related compounds, paving the way for further exploration of their applications in materials science and drug discovery. The key to success lies in the careful control of reaction conditions and a thorough understanding of the underlying chemical principles.
References
-
Molecules. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]
-
Der Pharma Chemica. (n.d.). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. [Link]
-
ARKIVOC. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. [Link]
-
ResearchGate. (n.d.). Synthesis of tri-substituted 1,3,5-triazines. [Link]
-
Wikipedia. (n.d.). 1,3,5-Triazine. [Link]
- Google Patents. (n.d.). Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine.
-
Royal Society of Chemistry. (2021). Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed C-C, C-N and C-O bond formation. [Link]
-
Chemistry LibreTexts. (2023). 12.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
DSpace@MIT. (n.d.). Palladium-catalyzed C-C, C-N and C-O bond formation. [Link]
-
Royal Society of Chemistry. (n.d.). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. [Link]
-
Royal Society of Chemistry. (2023). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. [Link]
-
MDPI. (2024). Synthesis and Psychotropic Properties of Novel Condensed Triazines for Drug Discovery. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. [Link]
-
Current Organic Chemistry. (2026). Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
ResearchGate. (n.d.). Synthesis of biphenyl-based triazines 33. [Link]
-
MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]
-
ResearchGate. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]
-
PubChem. (n.d.). 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine. [Link]
-
ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]
-
ResearchGate. (n.d.). Synthesis of New Cyanuric Chloride Derivatives. [Link]
-
Mol-Instincts. (2019). 2-chloro-4,6-diphenyl-1,3,5-triazine - reaction / application on synthetic works. [Link]
-
Justia Patents. (1979). Process for introducing three substituents in cyanuric chloride. [Link]
-
DTIC. (n.d.). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. [Link]
-
PubMed. (n.d.). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. [Link]
-
Pharmaffiliates. (n.d.). 2-([1,1'-Biphenyl]-4-yl-d9)-4-chloro-6-(phenyl-d5)-1,3,5-triazine. [Link]
-
DiVA portal. (n.d.). Suzuki reactions in novel liquids. [Link]
-
PubChem. (n.d.). 2,4-Bis(4-biphenylyl)-6-chloro-1,3,5-triazine. [Link]
-
Springer. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. [Link]
-
ResearchGate. (2009). THE SYNTHESIS OF NOVEL 2,4,6-TRISUBSTITUTED 1,3,5-TRIAZINES: A SEARCH FOR POTENTIAL MURF ENZYME INHIBITORS. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
Sources
- 1. 2,4-Dichloro-6-phenyl-1,3,5-triazine | 1700-02-3 [chemicalbook.com]
- 2. sunshine-oled.com [sunshine-oled.com]
- 3. Recent biological applications of heterocyclic hybrids containing s -triazine scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05953G [pubs.rsc.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00739E [pubs.rsc.org]
- 10. Page loading... [wap.guidechem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. diva-portal.org [diva-portal.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 17. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine | C15H9Cl2N3 | CID 22352243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
